![molecular formula C26H33N3O6 B3951071 1-{[1-(2-methoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951071.png)
1-{[1-(2-methoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate
Overview
Description
1-{[1-(2-methoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate, commonly known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. MP-10 is a potent and selective agonist of the μ-opioid receptor, which is one of the three major types of opioid receptors in the body. The μ-opioid receptor is primarily responsible for mediating the analgesic effects of opioids, which makes MP-10 a promising candidate for the development of new painkillers.
Mechanism of Action
MP-10 exerts its analgesic effects by binding to the μ-opioid receptor and activating it. This results in the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. MP-10 also activates the descending pain inhibitory pathway, which involves the release of endogenous opioids such as enkephalins and endorphins.
Biochemical and Physiological Effects:
In addition to its analgesic effects, MP-10 has been shown to have other biochemical and physiological effects. MP-10 has been shown to have anxiolytic and antidepressant effects in animal models, which suggests that it may have potential as a treatment for anxiety and depression. MP-10 has also been shown to have antitussive effects, which makes it a potential candidate for the treatment of cough.
Advantages and Limitations for Lab Experiments
One of the main advantages of MP-10 for lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying the role of the μ-opioid receptor in various physiological and pathological processes. However, one of the limitations of MP-10 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on MP-10. One area of research is the development of new formulations of MP-10 that improve its solubility and bioavailability. Another area of research is the investigation of the potential use of MP-10 in the treatment of anxiety and depression. Finally, there is a need for further research on the long-term effects of MP-10 on the μ-opioid receptor and its downstream signaling pathways.
Scientific Research Applications
MP-10 has been extensively studied for its potential use as a new painkiller. In preclinical studies, MP-10 has been shown to be highly effective in reducing pain in various animal models of acute and chronic pain. MP-10 has also been shown to have a lower risk of developing tolerance and dependence compared to other opioids, which makes it a promising candidate for the treatment of chronic pain.
properties
IUPAC Name |
[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2.C2H2O4/c1-29-23-10-6-5-7-21(23)19-25-13-11-20(12-14-25)24(28)27-17-15-26(16-18-27)22-8-3-2-4-9-22;3-1(4)2(5)6/h2-10,20H,11-19H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRXVLGYZQPQCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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